molecular formula C17H18N2O3S B226440 1-(4-Butoxyphenyl)sulfonylbenzimidazole CAS No. 5510-07-6

1-(4-Butoxyphenyl)sulfonylbenzimidazole

Cat. No. B226440
CAS RN: 5510-07-6
M. Wt: 330.4 g/mol
InChI Key: PLJZTPJXYWMQMJ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonylbenzimidazole, commonly known as BPSB, is a synthetic compound that belongs to the class of sulfonylbenzimidazole derivatives. BPSB has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of BPSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cellular processes. BPSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
BPSB has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. BPSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

BPSB has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, its relatively high cost and limited availability may limit its use in certain experiments. Additionally, the lack of comprehensive toxicity data for BPSB may limit its use in certain applications.

Future Directions

There are several potential future directions for research on BPSB. One area of interest is the development of BPSB-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of BPSB, which could lead to the identification of new drug targets and the development of more effective treatments. Additionally, the development of new synthetic methods for BPSB could increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

BPSB can be synthesized through a multi-step reaction process that involves the condensation of 4-butoxyaniline and 4-fluorobenzenesulfonyl chloride, followed by the cyclization of the resulting intermediate with potassium carbonate. The final product can be obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

BPSB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. BPSB has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

5510-07-6

Product Name

1-(4-Butoxyphenyl)sulfonylbenzimidazole

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C17H18N2O3S/c1-2-3-12-22-14-8-10-15(11-9-14)23(20,21)19-13-18-16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3

InChI Key

PLJZTPJXYWMQMJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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